ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization and subsequent esterification. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced pyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, using reagents such as bromine or nitric acid, resulting in halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-(4-methylphenyl)-3-oxopropanoate
- Ethyl 3-oxo-3-(4-tolyl)propionate
- Ethyl (4-methylbenzoyl)acetate
These compounds share structural similarities, particularly in the presence of aromatic rings and ester functional groups. this compound is unique due to its pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-[(3-methylphenyl)methyl]-2-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-24-21(23)19-18(13-16-9-7-8-15(2)12-16)14-22-20(19)17-10-5-4-6-11-17/h4-12,14,22H,3,13H2,1-2H3 |
InChI Key |
JUDOIYBMQHLYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CC2=CC=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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